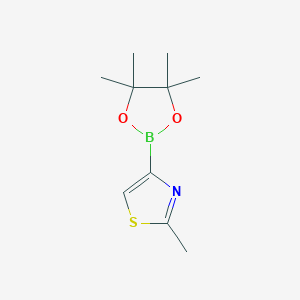![molecular formula C10H10N2O B6169068 (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine CAS No. 2648895-53-6](/img/new.no-structure.jpg)
(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine: is a complex organic compound with a unique structure that includes an indeno-oxazole framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the oxazole ring are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the materials science industry, this compound can be used in the development of novel materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Allylamine: An organic compound with a simpler structure but similar amine functionality.
2-Bromoethylamine: Another amine compound with different reactivity and applications.
Uniqueness: What sets (3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine apart is its indeno-oxazole framework, which provides unique chemical and biological properties. This structure allows for specific interactions with biological targets and offers versatility in synthetic applications.
Properties
CAS No. |
2648895-53-6 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



